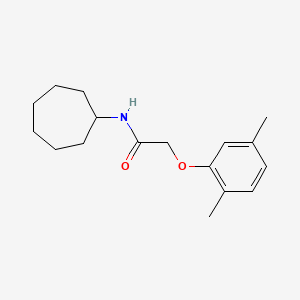![molecular formula C15H17N5O4 B5823728 methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a complex organic compound. It features an intricate structure with a benzoate moiety linked to a pyrazole ring. Compounds like these are often synthesized for their unique chemical and pharmacological properties, finding uses in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials, which include 3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-ylamine and methyl 2-aminobenzoate.
Reaction Conditions: The synthesis involves stepwise reactions under controlled conditions such as:
Condensation reactions: Utilizing specific coupling reagents.
Temperature and Solvent: These reactions generally occur under mild heating conditions in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods:
Large-Scale Synthesis: Industrial methods might employ continuous flow techniques for better yield and efficiency.
Purification: Involves recrystallization or chromatography to achieve high purity suitable for further applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at various sites.
Reduction: Reduction reactions can alter the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution can occur at specific positions, allowing modifications of the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminium hydride.
Conditions: Mild to moderate temperatures, often in the range of 0°C to 80°C.
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids depending on the site of oxidation.
Reduction Products: Reduced forms like primary or secondary alcohols.
Substitution Products: Various substituted derivatives retaining the core structure.
科学的研究の応用
Chemistry:
As a Building Block: It serves as a precursor in the synthesis of more complex molecules for research.
Catalysis: Used in developing new catalytic systems.
Biology:
Enzyme Inhibition: Potential inhibitor in biochemical assays for specific enzymes.
Biological Markers: Can be used to label biological molecules for imaging studies.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Pharmacological Research: Helps understand drug-receptor interactions.
Industry:
Material Science: Used in creating new materials with desired properties.
Chemical Manufacturing: Acts as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It may interact with enzymes, receptors, or other proteins, modifying their activity. The detailed pathways often involve:
Binding Affinity: The strength and specificity of binding to target sites.
Signal Transduction Pathways: Influences downstream effects through intracellular signaling cascades.
類似化合物との比較
Methyl 2-aminobenzoate: A simpler analog with fewer functional groups.
3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-ylamine: Lacks the benzoate moiety.
Uniqueness:
Structural Complexity: The combination of a pyrazole ring with a benzoate group enhances its potential interactions and applications.
Functional Versatility: The presence of multiple reactive sites allows diverse chemical modifications, making it a versatile compound for research and industrial uses.
Hopefully, that paints a clear picture of methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate! Anything you want to delve deeper into?
特性
IUPAC Name |
methyl 2-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-3-20-8-11(12(19-20)13(16)21)18-15(23)17-10-7-5-4-6-9(10)14(22)24-2/h4-8H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUTGHSQNQVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 2-[2-(4-FLUOROPHENYL)ACETAMIDO]BENZOATE](/img/structure/B5823650.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B5823654.png)

![(4Z)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)



![1-{3-Fluoro-4-[4-(furan-2-carbonyl)piperazin-1-YL]phenyl}butan-1-one](/img/structure/B5823706.png)

![(1Z)-N'-{[(3-chlorophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5823732.png)

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

